6-Amino-2,3-difluorobenzoic Acid
Overview
Description
4-Methylumbelliferyl butyrate is a chemical compound with the molecular formula C14H14O4. It is a derivative of umbelliferone, a naturally occurring coumarin. This compound is widely used as a fluorogenic substrate for the detection of esterase and lipase activities. When hydrolyzed, it releases 4-methylumbelliferone, a highly fluorescent compound, making it useful in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylumbelliferyl butyrate can be synthesized through the esterification of 4-methylumbelliferone with butyric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of 4-methylumbelliferyl butyrate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl butyrate primarily undergoes hydrolysis reactions. It is hydrolyzed by esterases and lipases to produce 4-methylumbelliferone and butyric acid .
Common Reagents and Conditions
Hydrolysis: The hydrolysis reaction is typically carried out in aqueous buffer solutions at physiological pH (around 7.4).
Fluorescence Detection: The hydrolysis product, 4-methylumbelliferone, exhibits strong fluorescence under ultraviolet light, which can be detected using a fluorometer.
Major Products Formed
The major products formed from the hydrolysis of 4-methylumbelliferyl butyrate are 4-methylumbelliferone and butyric acid .
Scientific Research Applications
4-Methylumbelliferyl butyrate has a wide range of applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate in assays to measure esterase and lipase activities.
Biotechnology: It is employed in high-throughput screening assays for drug discovery and development.
Environmental Science: The compound is used in assays to monitor the presence and activity of esterases and lipases in environmental samples.
Mechanism of Action
The primary mechanism of action of 4-methylumbelliferyl butyrate involves its hydrolysis by esterases and lipases. The enzymes catalyze the cleavage of the ester bond, releasing 4-methylumbelliferone and butyric acid. The released 4-methylumbelliferone is highly fluorescent, allowing for easy detection and quantification .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: Similar to 4-methylumbelliferyl butyrate, this compound is used as a substrate for esterase activity assays.
4-Methylumbelliferyl oleate: This compound is used to measure lipase activity and has a longer fatty acid chain compared to 4-methylumbelliferyl butyrate.
4-Methylumbelliferyl heptanoate: Another substrate for lipase activity assays, with a heptanoate group instead of a butyrate group.
Uniqueness
4-Methylumbelliferyl butyrate is unique due to its optimal chain length for specific enzyme assays, providing a balance between substrate solubility and enzyme specificity. Its hydrolysis product, 4-methylumbelliferone, offers strong fluorescence, making it highly sensitive for detection in various assays .
Properties
IUPAC Name |
6-amino-2,3-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPWBLHHQXCINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599078 | |
Record name | 6-Amino-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442134-72-7 | |
Record name | 6-Amino-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 442134-72-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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